4-Tetradecylphenol
Overview
Description
4-Tetradecylphenol is an organic compound with the chemical formula C20H34O. It is characterized by a phenolic group attached to a tetradecyl (C14) alkyl chain. This compound appears as a white or pale yellow solid and has a distinct phenolic odor. It is sparingly soluble in water but soluble in organic solvents such as alcohols and ethers .
Preparation Methods
4-Tetradecylphenol can be synthesized through several methods:
Reaction of Phenol with Tetradecyl Bromide: This method involves the reaction of phenol with tetradecyl bromide in the presence of a base such as potassium carbonate.
Oxidation of Tetradecylbenzene: Another method involves the oxidation of tetradecylbenzene using hydrogen peroxide in the presence of a catalyst.
Chemical Reactions Analysis
4-Tetradecylphenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Tetradecylphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tetradecylphenol involves its interaction with cellular membranes and proteins. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
4-Tetradecylphenol can be compared with other alkylphenols such as:
4-Octylphenol: Similar in structure but with a shorter alkyl chain (C8). It is less hydrophobic and has different solubility properties.
4-Nonylphenol: Contains a nonyl (C9) chain. It is widely used in industrial applications but has raised environmental concerns due to its persistence and toxicity.
This compound stands out due to its longer alkyl chain, which imparts unique hydrophobic characteristics and influences its interactions with biological membranes and proteins.
Properties
IUPAC Name |
4-tetradecylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18,21H,2-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGGYXTTPKAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70682-80-3 | |
Record name | Phenol, tetradecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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